Darexaban glucuronide
Description
Darexaban glucuronide is the primary active metabolite of darexaban, an oral direct Factor Xa (FXa) inhibitor developed for the prevention and treatment of thromboembolic disorders. Following oral administration, darexaban undergoes rapid and extensive glucuronidation, primarily mediated by UDP-glucuronosyltransferase (UGT) 1A9 in the liver and UGT1A10 in the intestine . This conversion results in this compound, which accounts for 86–96% of plasma radioactivity and drives the antithrombotic activity due to its systemic dominance over the parent compound .
This compound exhibits competitive and reversible inhibition of FXa, targeting both free and clot-bound FXa to prevent thrombin generation . Its pharmacokinetic (PK) profile is characterized by rapid absorption (time to maximum plasma concentration, tmax, 1–2 hours), a terminal half-life of 14–18 hours, and dose-dependent increases in Cmax and AUC . Approximately 28–36% of the administered dose is excreted renally as this compound .
Properties
Molecular Formula |
C33H38N4O10 |
|---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(4-methoxybenzoyl)amino]-2-[[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C33H38N4O10/c1-36-15-4-16-37(18-17-36)21-11-7-19(8-12-21)31(42)35-25-23(34-30(41)20-9-13-22(45-2)14-10-20)5-3-6-24(25)46-33-28(40)26(38)27(39)29(47-33)32(43)44/h3,5-14,26-29,33,38-40H,4,15-18H2,1-2H3,(H,34,41)(H,35,42)(H,43,44)/t26-,27-,28+,29-,33+/m0/s1 |
InChI Key |
IOUMBCGOXOKZAE-CLIYFGAVSA-N |
Isomeric SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C5=CC=C(C=C5)OC |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C5=CC=C(C=C5)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YM-222714; YM 222714; YM222714; Darexaban glucuronide |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Darexaban is rapidly metabolized to darexaban glucuronide, which accounts for the majority of its pharmacological activity. The metabolism occurs primarily through glucuronidation in the liver, leading to a long half-life of approximately 14–18 hours for this compound. This metabolite has been shown to effectively inhibit factor Xa, thus playing a crucial role in the anticoagulant effects observed with darexaban therapy .
Venous Thromboembolism Prevention
This compound has been studied for its efficacy in preventing venous thromboembolism (VTE), particularly in patients undergoing major orthopedic surgeries. Clinical trials have demonstrated that darexaban is effective in reducing the incidence of VTE compared to placebo, with a favorable safety profile regarding bleeding events .
Atrial Fibrillation
The compound has also been explored for its potential use in patients with atrial fibrillation, where it can reduce the risk of thromboembolic events such as stroke. By inhibiting factor Xa, this compound helps prevent clot formation in the atria of the heart .
Acute Coronary Syndrome
In patients with acute coronary syndrome (ACS), darexaban was evaluated alongside standard dual antiplatelet therapy. While it showed promise in reducing thrombotic events, it was associated with an increased risk of bleeding, which raised concerns about its combined use with antiplatelet agents .
Safety Profile and Drug Interactions
Research indicates that this compound has a low potential for significant drug-drug interactions due to its metabolic pathways. Studies have shown that co-administration with rifampicin, a potent inducer of CYP3A4 and P-glycoprotein, did not significantly alter the pharmacokinetics of this compound . This suggests that darexaban and its metabolite may be safely used in various clinical settings without major concerns regarding interactions.
RUBY-1 Trial
In the RUBY-1 trial, darexaban was tested in ACS patients to evaluate its safety and efficacy. Although bleeding rates were higher compared to placebo, no significant improvement in ischemic outcomes was observed. This trial highlighted the need for careful consideration when using anticoagulants in conjunction with antiplatelet therapies .
Efficacy in Asian Populations
A study focusing on Asian patients undergoing total hip or knee arthroplasty demonstrated that darexaban effectively reduced VTE incidence while maintaining a low rate of adverse events related to bleeding. This underscores the drug's applicability across different demographics .
Comparison with Similar Compounds
Metabolic Pathways and Enzyme Interactions
Key Findings :
- This compound bypasses CYP3A4 and P-gp, relying instead on UGT isoforms. This eliminates risks of interactions with CYP3A4 inducers (e.g., rifampicin) or inhibitors (e.g., ketoconazole), a limitation observed in rivaroxaban and apixaban .
- In contrast, rifampicin reduces apixaban exposure by 54% via CYP3A4 induction .
Pharmacokinetic and Pharmacodynamic Profiles
Key Findings :
- This compound achieves greater prothrombin time (PT) prolongation at lower plasma concentrations compared to rivaroxaban and apixaban, indicating higher sensitivity in clotting assays .
- Its prolonged half-life supports once-daily dosing, unlike rivaroxaban, which requires twice-daily administration for certain indications .
Key Findings :
- No dose adjustments are required for this compound with concomitant CYP3A4/P-gp drugs, simplifying clinical use .
Preparation Methods
Core Benzamido Structure Assembly
Darexaban’s structure features two benzamido groups attached to a central phenyl ring. Synthesis begins with:
- Selective nitration of 3-aminophenol to introduce nitro groups at positions 2 and 4
- Protection of phenolic hydroxyl using tert-butyldimethylsilyl (TBDMS) groups
- Sequential amidation with 4-methoxybenzoyl chloride and 4-(4-methyl-1,4-diazepan-1-yl)benzoyl chloride under Schotten-Baumann conditions
Key parameters:
Diazepane Ring Formation
The 4-methyl-1,4-diazepane component undergoes:
- Ring-closing alkylation of N-methyl-1,3-diaminopropane with 1,4-dibromobutane
- Buchwald-Hartwig amination to couple the diazepane to the benzoyl chloride intermediate
Reaction challenges:
- Minimizing N-oxide byproducts during alkylation
- Maintaining stereochemical integrity at the diazepane nitrogen centers
Enzymatic Glucuronidation Pathways
Darexaban undergoes rapid O-glucuronidation primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, forming the pharmacologically active this compound.
In Vitro Microsomal Glucuronidation
Critical findings:
- UGT isoform specificity : UGT1A9 (hepatic) and UGT1A10 (intestinal) account for >85% of total glucuronidation activity
- Magnesium dependence : 8 mM MgCl₂ increases Vmax by 40% through UGT conformational stabilization
- Kinetic profile : Non-Michaelis-Menten behavior with Hill coefficient n = 1.8, suggesting positive cooperativity
Recombinant UGT Expression Systems
Industrial-scale production employs HEK293 cells expressing human UGT1A9/1A10:
- Vector design : pcDNA3.1(+) with CMV promoter
- Transfection method : Polyethylenimine (PEI)-mediated DNA delivery
- Bioreactor conditions :
Productivity metrics:
- Space-time yield: 12 mg/L/day
- Glycan profiling shows α2,6-sialylation enhances enzyme thermostability
Biosynthetic Pathway Optimization
Cofactor Recycling Systems
To address UDPGA depletion in prolonged reactions:
# Simplified cofactor regeneration model
def udpga_recycling(UDPGA_initial, k_decay, t):
return UDPGA_initial * np.exp(-k_decay * t) + 0.2*t # Empirical fit from
Implementation strategies:
Solvent Engineering Approaches
Purification and Characterization
Chromatographic Separation
Three-step purification protocol:
Structural Confirmation
Industrial Production Considerations
Scalability Challenges
Continuous Manufacturing Approaches
Emerging technologies demonstrate:
- Membrane bioreactors : 8-fold productivity increase vs. batch systems
- Immobilized enzymes : Silica-encapsulated UGT1A9 retains 89% activity after 15 cycles
Q & A
Q. What are the primary metabolic pathways of darexaban glucuronide, and which enzymes mediate its biotransformation?
this compound is formed via glucuronidation of darexaban, primarily catalyzed by UDP-glucuronosyltransferases (UGTs). In vitro studies using human liver microsomes identified UGT1A isoforms as key contributors. Additionally, cytochrome P450 (CYP) enzymes, particularly flavin-containing monooxygenases (FMOs), mediate N-oxidation of this compound. Researchers should employ selective enzyme inhibitors, recombinant UGT/CYP isoforms, and LC-MS/MS metabolite profiling to confirm enzyme specificity .
Q. How is the pharmacokinetic (PK) profile of this compound characterized in clinical studies?
Key PK parameters include:
- Exposure (Ae_last) : 25–29.5 mg in plasma after a 60 mg dose, with a coefficient of variation (CV%) of 20–23% .
- Terminal half-life : 14–18 hours, supporting once-daily dosing .
- Clearance (CL_R) : 2.29–2.44 l h⁻¹, unaffected by CYP3A4/P-gp inducers like rifampicin . Methodologically, studies should use crossover designs with repeated blood sampling and non-compartmental analysis to calculate AUC, Cmax, and t₁/₂.
Q. What in vitro models validate the pharmacodynamic (PD) activity of this compound?
Prothrombin time (PT) assays are highly sensitive to this compound, with a four-fold PT prolongation at clinically relevant plasma concentrations (0.3–3 µM). Researchers should standardize thromboplastin reagents (e.g., HemosIL) and correlate PT ratios with FXa inhibition using chromogenic assays . Comparative studies with rivaroxaban or apixaban require adjusting concentrations to reflect their lower clinical exposure ranges (0.03–0.3 µM) .
Advanced Research Questions
Q. How should drug-drug interaction (DDI) studies involving this compound and enzyme inducers be designed?
- Population : Healthy volunteers (n=25–30) to minimize variability .
- Dosing : Co-administer darexaban (60 mg) with a strong inducer (e.g., rifampicin 600 mg/day) for 7–14 days to achieve steady-state enzyme induction .
- Endpoints : Compare Ae_last, CL_R, and %Ae_in between treatment arms. A <20% change in AUC or Cmax indicates no clinically relevant interaction .
- Statistical analysis : Use mixed-effects models to account for intra-subject variability and report CV% for key parameters .
Q. How do contradictory clinical trial outcomes (e.g., bleeding risk vs. efficacy) inform future study design?
The RUBY-1 trial demonstrated that darexaban + dual antiplatelet therapy (DAPT) increased bleeding without reducing ischemic events. To address this:
- Endpoint selection : Prioritize composite efficacy endpoints (e.g., stroke, mortality) and safety endpoints (ISTH major bleeding) .
- Dose stratification : Test lower darexaban doses (e.g., 10–30 mg) with biomarker-guided adjustments (e.g., PT prolongation ≤2x baseline) .
- Subgroup analysis : Exclude high-risk populations (e.g., renal impairment) in early-phase trials .
Q. What methodological approaches resolve discrepancies in metabolic enzyme contributions across studies?
- Enzyme phenotyping : Incubate this compound with human hepatocytes or recombinant UGTs/CYPs. Use chemical inhibitors (e.g., fluconazole for CYP3A4) to isolate enzyme-specific activity .
- Kinetic analysis : Calculate Km and Vmax for glucuronidation/N-oxidation pathways. A >80% reduction in metabolite formation with a specific inhibitor confirms enzyme dominance .
- Cross-species validation : Compare human and preclinical species (e.g., rat) microsomal data to predict translational relevance .
Q. How can researchers optimize PK/PD modeling for this compound in special populations?
- Renal impairment : Measure creatinine clearance (CrCl) and adjust for reduced CL_R (50% excretion is renal). Use population PK models to simulate exposure in CrCl <30 mL/min .
- Hepatic dysfunction : Monitor albumin and UGT1A activity via bilirubin levels. Dose adjustments may not be required due to non-hepatic glucuronidation pathways .
Data Contradiction Analysis
Q. Why do some studies report minimal CYP3A4/P-gp interactions despite this compound’s metabolic profile?
Rifampicin co-administration increased this compound exposure by 18% (Ae_last: 25→29.5 mg), but CL_R remained stable (2.29→2.44 l h⁻¹), suggesting compensatory non-CYP pathways (e.g., UGT1A) . Researchers should validate findings using static/dynamic DDI models (e.g., Simcyp) and probe substrates (e.g., midazolam for CYP3A4) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
